molecular formula C8H20NO3P B15194219 Diethyl 1-amino-2-methylpropylphosphonate CAS No. 21162-32-3

Diethyl 1-amino-2-methylpropylphosphonate

Cat. No.: B15194219
CAS No.: 21162-32-3
M. Wt: 209.22 g/mol
InChI Key: UUSMBCSSWVSVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-amino-2-methylpropylphosphonate is an organophosphorus compound with the molecular formula C8H20NO3P. This compound is part of the aminophosphonate family, which are analogues of amino acids where the carboxylic group is replaced by a phosphonic acid group. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-amino-2-methylpropylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. For instance, the reaction of diethyl phosphite with 1-amino-2-methylpropane in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-2-methylpropylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Diethyl 1-amino-2-methylpropylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-amino-2-methylpropylphosphonate involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of amino acids and interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl 1-amino-2-ethylpropylphosphonate
  • Diethyl 1-amino-2-methylbutylphosphonate

Uniqueness

Diethyl 1-amino-2-methylpropylphosphonate is unique due to its specific structural features, such as the presence of both an amino group and a phosphonate group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

1-diethoxyphosphoryl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSMBCSSWVSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)C)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21162-32-3
Record name Diethyl 1-amino-2-methylpropylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021162323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.